![molecular formula C18H24N2O B1385698 N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine CAS No. 356532-48-4](/img/structure/B1385698.png)
N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine
Overview
Description
N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine, commonly referred to as DEPBD, is an organic compound with a wide range of applications in both scientific research and industrial applications. DEPBD is a colorless, water-soluble compound with a low melting point, making it an ideal choice for a variety of experiments. DEPBD has been used as a reagent in a variety of laboratory experiments, and its ability to react with other compounds makes it an excellent choice for use in a variety of synthetic processes. In addition, DEPBD has been used in a range of scientific research applications, from biochemistry to physiology.
Mechanism of Action
DEPBD is an organic compound that acts as a reagent in a variety of laboratory experiments. It is a colorless, water-soluble compound that has a low melting point, making it an ideal choice for a variety of experiments. DEPBD has been used as a reagent in a variety of laboratory experiments, and its ability to react with other compounds makes it an excellent choice for use in a variety of synthetic processes.
Biochemical and Physiological Effects
DEPBD has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, DEPBD has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. In physiology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the pharmacokinetics of various drugs. In addition, DEPBD has been used in a variety of laboratory experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions.
Advantages and Limitations for Lab Experiments
DEPBD has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of DEPBD is its low melting point, which allows it to be used in a variety of experiments. Additionally, DEPBD is a water-soluble compound, making it an ideal choice for experiments that require the use of water-soluble reagents. Furthermore, DEPBD is a highly reactive compound, making it an excellent choice for use in a variety of synthetic processes. However, DEPBD is also a relatively unstable compound, which can lead to unwanted side reactions in some experiments.
Future Directions
The future of DEPBD is likely to be a bright one, as the compound has a wide range of applications in both scientific research and industrial applications. In the future, DEPBD may be used in a variety of new scientific research applications, such as the study of drug-receptor interactions and the development of new drugs. Additionally, DEPBD may be used in a variety of industrial applications, such as the synthesis of new chemicals and the development of new materials. Finally, DEPBD may be used in a variety of laboratory experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions.
Scientific Research Applications
DEPBD has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, DEPBD has been used as a reagent in a variety of experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions. In physiology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. In pharmacology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the pharmacokinetics of various drugs.
properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(2-phenoxyethyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-14-15-21-18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXWDNQWJERTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.